molecular formula C13H19FN2O B2363789 3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline CAS No. 1000053-56-4

3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline

Cat. No. B2363789
CAS RN: 1000053-56-4
M. Wt: 238.306
InChI Key: XWUDBNUMHWTNPW-UHFFFAOYSA-N
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Description

3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline is a chemical compound with the molecular formula C12H17FN2 . It has a molecular weight of 208.28 . The IUPAC name for this compound is 3-fluoro-4-(1-methylpiperidin-4-yl)aniline .


Molecular Structure Analysis

The InChI code for 3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline is 1S/C12H17FN2/c1-15-6-4-9(5-7-15)11-3-2-10(14)8-12(11)13/h2-3,8-9H,4-7,14H2,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline include a molecular weight of 208.28 .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • Ursula Mävers and M. Schlosser (1996) discussed the preparation of N-(Fluoro-3-methoxyacryloyl)anilines and their cyclization reactions to give 3-fluoro-2-quinolones. This research contributes to the understanding of the chemical behavior and potential applications of fluoro-aniline derivatives in synthetic chemistry (Mävers & Schlosser, 1996).
  • Antimicrobial Activities :

    • Meltem Yolal et al. (2012) synthesized eperezolid-like molecules starting from a compound structurally related to 3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline, evaluating their antimicrobial activities. This showcases the potential use of fluoro-aniline derivatives in developing new antimicrobial agents (Yolal et al., 2012).
  • Kinase Inhibition Studies :

    • Julio Caballero et al. (2011) conducted docking and quantitative structure–activity relationship studies on fluoro-aniline derivatives as c-Met kinase inhibitors, revealing insights into their potential as therapeutic agents in oncology (Caballero et al., 2011).
  • Fluorescence Quenching and Sensing Applications :

    • Research by H. S. Geethanjali et al. (2015) explored the fluorescence quenching of boronic acid derivatives by aniline in alcohols, providing a foundation for the development of fluorescence-based sensors and probes (Geethanjali et al., 2015).

properties

IUPAC Name

3-fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-16-6-4-10(5-7-16)9-17-13-3-2-11(15)8-12(13)14/h2-3,8,10H,4-7,9,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWUDBNUMHWTNPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-[(1-methylpiperidin-4-yl)methoxy]aniline

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